molecular formula C20H20N4O3S B2707687 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-11-8

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2707687
CAS No.: 941265-11-8
M. Wt: 396.47
InChI Key: DQZXCHYIXVGDIX-UHFFFAOYSA-N
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Description

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, cyano group, and sulfonamide moiety contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

Chemistry

In chemistry, 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a valuable target for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amide under acidic or basic conditions.

    Introduction of the Benzyl(methyl)amino Group: This step involves the nucleophilic substitution of a benzyl halide with a methylamine derivative.

    Attachment of the Cyano Group: The cyano group can be introduced via a nucleophilic addition reaction using a suitable cyanating agent.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide: The parent compound.

    4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide: A similar compound with an ethyl group instead of a methyl group.

    This compound: A similar compound with a different substituent on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-23(2)28(25,26)17-11-9-16(10-12-17)19-22-18(13-21)20(27-19)24(3)14-15-7-5-4-6-8-15/h4-12H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZXCHYIXVGDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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